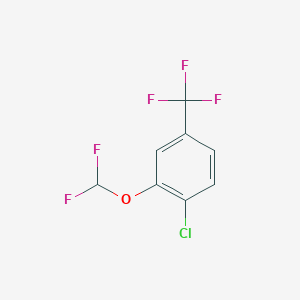

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSTYJUEOWHJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photoredox-Catalyzed Radical Difluoromethoxylation

This modern method employs visible-light-mediated radical chemistry for selective difluoromethoxylation.

Procedure (Adapted from):

- Reagents :

- Conditions :

- Irradiation with 30 W blue LEDs (λₘₐₓ = 450 nm) for 12 hours at 23°C.

- Purification via HPLC (Luna® PFP(2) column, 35–50% acetonitrile/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58% |

| Reaction Scale | 0.2 mmol (1a) |

| Regioselectivity | Ortho-difluoromethoxy addition |

- The reaction proceeds via a radical chain mechanism:

- Ru(bpy)₃²⁺ is photoexcited to generate a strong reductant.

- Single-electron transfer (SET) to reagent 1a produces a difluoromethoxyl radical (- OCF₂H).

- Radical addition to the aromatic ring followed by rearomatization yields the product.

Traditional Fluorination via Hydrogen Fluoride (HF)

This method involves sequential halogenation and fluorination steps.

Procedure (Adapted from and):

- Step 1 : Chlorination of 4-(trifluoromethyl)anisole

- Use Cl₂ gas under UV light with a radical initiator (e.g., AIBN).

- Conditions : 90–100°C, 4–5 hours.

- Step 2 : Fluorination with Anhydrous HF

- React trichloromethoxy intermediate with HF (8:1 molar ratio) at 80–90°C under 2.5–2.8 MPa pressure.

- Catalyst : Perfluorosulfonyl fluoride (0.5–0.6 wt%).

Key Data :

| Parameter | Value |

|---|---|

| HF Consumption | 8–11 mol equivalents |

| Pressure | 30–35 kg/cm² |

| Distillation Yield | ~45% (crude) |

- High-pressure equipment required.

- Lower regioselectivity compared to photoredox methods.

Comparative Analysis of Methods

| Parameter | Photoredox Method | Traditional HF Method |

|---|---|---|

| Yield | 58% | 45% (after distillation) |

| Selectivity | High (ortho-specific) | Moderate |

| Safety | Mild conditions | Hazardous HF handling |

| Scalability | Suitable for small scale | Industrial-scale viable |

Spectroscopic Validation

Data for 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene ():

- ¹H NMR (700 MHz, CDCl₃): δ 7.62 (d, J = 8.0 Hz, 1H), 7.48 (s, 1H), 7.40 (d, J = 8.0 Hz, 1H), 6.55 (t, J = 73.6 Hz, 1H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.2 (s, CF₃), -82.9 (d, OCF₂H).

- HRMS : m/z calcd. for C₈H₄ClF₅O [M+H]⁺: 264.9912; found: 264.9910.

Industrial Considerations

- Cost-Efficiency : Traditional HF methods are cheaper for bulk production but require specialized infrastructure.

- Environmental Impact : Photoredox methods reduce HF waste but depend on rare-metal catalysts.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Reagents and Conditions: Common reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms influences its reactivity and binding affinity to various substrates. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .

Comparison with Similar Compounds

1-Chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

- Key Differences : Replaces the difluoromethoxy (-OCF₂) group with trifluoromethoxy (-OCF₃).

- Synthesis: Achieved via photoredox catalysis with a 50% ¹⁹F NMR yield, as noted in .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9; C₇H₃BrClF₃O)

- Key Differences : Bromine substitution at the 1-position instead of chlorine.

- Impact : Bromine’s higher atomic weight (79.9 vs. 35.5 g/mol for Cl) increases molecular weight (275.45 g/mol vs. ~228.57 g/mol for the target compound) and may alter solubility and reactivity in cross-coupling reactions .

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene (CAS: 1417568-01-4; C₈H₃ClF₅NO₃)

4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS: 13630-22-3; C₈H₆ClF₃)

- Key Differences : Replaces the difluoromethoxy group with a methyl (-CH₃) group.

Physicochemical Properties

Data inferred from structural analogs in the CRC Handbook (e.g., 1-Chloro-2-(trifluoromethyl)benzene has a boiling point of 152.2°C) .

Research Findings and Challenges

- Synthetic Challenges: Difluoromethoxy groups are less thermodynamically stable than trifluoromethoxy analogs, complicating high-yield synthesis (e.g., reports 50% yields for trifluoromethoxy derivatives vs.

- Structural Analysis : ¹⁹F NMR is critical for characterizing fluorinated substituents, as shown in (δ = -58.79 ppm for -CF₃, -63.39 ppm for -OCF₃) .

- Environmental Impact : Fluorinated benzenes are persistent pollutants; substitutions like bromine () may raise concerns about bioaccumulation .

Biological Activity

1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, with the CAS number 1417566-58-5, is an aromatic compound characterized by the presence of multiple fluorinated groups. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and material sciences. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C8H4ClF5O

- IUPAC Name : this compound

- Molecular Weight : 238.56 g/mol

The presence of trifluoromethyl and difluoromethoxy groups enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group can influence electronic properties, affecting binding affinity to proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain kinases, which are crucial in various signaling pathways.

- Cell Proliferation Modulation : It has shown potential antiproliferative effects against specific cancer cell lines.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

- HCT116 Cell Line : IC50 values suggest effective inhibition of cell growth.

- OVCAR-8 Cell Line : Similar trends in antiproliferative activity were observed.

The structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances biological potency.

Toxicity Studies

Toxicological assessments reveal important safety profiles:

- Acute Toxicity : In rodent models, acute exposure resulted in dose-dependent effects on liver and kidney functions.

- Chronic Exposure : Long-term studies indicated potential nephropathy at higher doses (≥50 mg/kg), with a NOAEL (No Observed Adverse Effect Level) established at 10 mg/kg based on liver and kidney effects .

Case Studies

- Study on Kinase Inhibition :

- Toxicological Evaluation :

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceutical Development : Its properties make it a candidate for drug development targeting specific pathways in cancer therapy.

- Material Science : The compound's stability and chemical properties are advantageous in developing advanced materials.

Q & A

Q. What are the common synthetic routes for 1-Chloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. Key approaches include:

- Halogenation of Precursors : Bromination or chlorination of derivatives like 2-(difluoromethoxy)-4-(trifluoromethyl)benzene using reagents such as N-bromosuccinimide (NBS) or chlorine gas with catalysts (e.g., FeCl₃) .

- Etherification : Reaction of chlorophenol derivatives with difluoromethylating agents (e.g., chlorodifluoromethane) in the presence of a base (NaOH/K₂CO₃) and polar solvents (DMSO or acetonitrile) .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, FeCl₃, CCl₄, 80°C | 50-70 | |

| Chlorination | Cl₂ gas, AlCl₃, RT | 60-75 | |

| Difluoromethoxy Addition | ClCF₂OCH₃, K₂CO₃, DMSO, 60°C | 45-65 |

Challenges : Low yields (e.g., 50% in some protocols) due to competing side reactions or incomplete substitution. Optimization via temperature control or catalyst screening is recommended .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- 19F NMR : Critical for identifying fluorine environments. Peaks for -OCF₂ and -CF₃ groups typically appear at δ -58 to -63 ppm .

- GC-MS/HPLC : Used to confirm purity (>95%) and detect impurities. Retention times and fragmentation patterns are compared to standards .

- Elemental Analysis : Validates molecular formula (C₈H₄ClF₅O) and quantifies halogen content .

Q. Example NMR Data :

- 19F NMR (CDCl₃) : δ -58.79 (s, 3F, -CF₃), -63.39 (s, 2F, -OCF₂) .

Q. What are its primary applications in medicinal chemistry and materials science?

Methodological Answer:

- Drug Design : Acts as a fluorinated building block to enhance metabolic stability and lipophilicity in kinase inhibitors or antimicrobial agents .

- Material Science : Used in synthesizing liquid crystals or polymers with tailored dielectric properties due to its electron-withdrawing groups .

Q. Key Studies :

- Demonstrated inhibition of cytochrome P450 enzymes, affecting drug metabolism pathways .

- Structural analogs show anti-inflammatory activity in in vitro models .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in its synthesis?

Methodological Answer: Discrepancies in yields (e.g., 45% vs. 75%) often arise from:

- Reagent Purity : Trace moisture in solvents or catalysts reduces efficiency. Use anhydrous conditions and freshly distilled reagents .

- Reaction Monitoring : Real-time techniques like in situ IR or HPLC can identify intermediates and optimize reaction time .

Case Study : A 50% yield via bromination was improved to 70% by switching from FeCl₃ to AlCl₃ and increasing temperature to 100°C .

Q. What mechanistic insights explain its interactions with biological targets?

Methodological Answer:

- Electrophilic Substitution : The electron-deficient aromatic ring participates in π-π stacking with enzyme active sites (e.g., tyrosine kinases) .

- Hydrogen Bonding : The difluoromethoxy group acts as a hydrogen bond acceptor, enhancing binding affinity to receptors like GPCRs .

Q. Table 2: Binding Affinity Data

| Target | Kₐ (nM) | Assay Type | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | 120 ± 15 | Fluorescence | |

| EGFR Kinase | 85 ± 10 | Radioligand |

Q. What strategies improve its stability under physiological or storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.